![molecular formula C14H8F3N B1349248 2-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 501427-87-8](/img/structure/B1349248.png)

2-[3-(Trifluoromethyl)phenyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

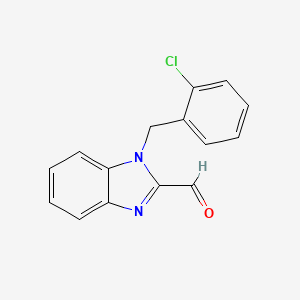

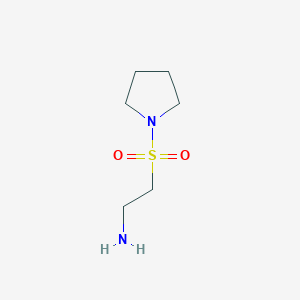

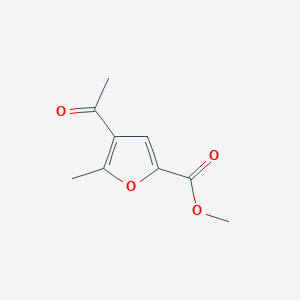

2-[3-(Trifluoromethyl)phenyl]benzonitrile is a chemical compound with the CAS Number: 501427-87-8. It has a molecular weight of 247.22 .

Molecular Structure Analysis

The molecular structure of 2-[3-(Trifluoromethyl)phenyl]benzonitrile can be represented by the linear formula C14H8F3N . The InChI code for this compound is 1S/C14H8F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H .Chemical Reactions Analysis

While specific chemical reactions involving 2-[3-(Trifluoromethyl)phenyl]benzonitrile are not available, compounds with similar structures have been used in various chemical reactions. For instance, 2-(Trifluoromethyl)benzonitrile reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[3-(Trifluoromethyl)phenyl]benzonitrile include a molecular weight of 247.22 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Spectroelectrochemical Properties and Application in Electrochemical Technologies

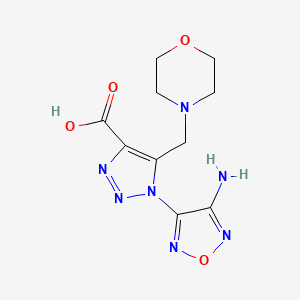

The synthesis and investigation of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and its metallo compounds have been explored. These compounds exhibit specific electrochemical and spectroelectrochemical properties, indicating their potential application in electrochemical technologies, such as sensors and electronic devices (Aktaş Kamiloğlu et al., 2018).

Advanced Synthesis Techniques

Research has demonstrated the effective iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation, showcasing advanced synthesis techniques in organic chemistry that enhance the production of highly specific regioisomers. This study contributes to the field of synthetic chemistry by providing more efficient pathways for producing complex organic compounds (Dunn et al., 2018).

Enhancements in Polymer Solar Cells

A study on the effects of a perfluorinated compound, specifically 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as an additive in polymer solar cells (PSCs), showed that ATMB increased the power conversion efficiency of PSCs. This research illustrates the compound's role in improving renewable energy technologies (Jeong et al., 2011).

Development of Electron Transport Materials for OLEDs

In the field of optoelectronics, 4-(Trifluoromethyl)-benzonitrile has been investigated as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries, demonstrating significant improvements in cyclic stability and efficiency. This research contributes to the advancement of materials science, particularly in the development of more efficient and durable batteries for electronic devices (Huang et al., 2014).

特性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFLHNLORJOMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362608 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]benzonitrile | |

CAS RN |

501427-87-8 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)